molecular formula C10H9NO3 B12869184 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone

1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12869184
M. Wt: 191.18 g/mol
InChI Key: AAFYLSNOJYPKCE-UHFFFAOYSA-N
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Description

1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone is a high-purity chemical compound offered for research and development purposes. This molecule features a benzo[d]oxazole core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds based on this heterocyclic system are frequently investigated as modulators of various biological targets, such as sirtuins and kinases, making them valuable tools in early-stage drug discovery . The specific methoxy and acetyl substitutions on this core structure provide unique electronic and steric properties, allowing researchers to explore structure-activity relationships (SAR) and optimize the compound for specific applications. As a building block, it can be used in further chemical synthesis to create libraries of derivatives for screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheets and conduct their own thorough characterization and biological testing to confirm its suitability for their specific experimental needs.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(7-methoxy-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C10H9NO3/c1-6(12)10-11-7-4-3-5-8(13-2)9(7)14-10/h3-5H,1-2H3

InChI Key

AAFYLSNOJYPKCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminophenols with Acylating Agents

  • The classical method involves reacting 2-aminophenol derivatives with acyl chlorides, acid anhydrides, or ketones to form benzoxazoles via condensation and cyclodehydration.
  • For 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone, the starting material is typically 7-methoxy-2-aminophenol, which undergoes acylation with acetylating agents such as acetyl chloride or acetic anhydride, followed by cyclization to form the benzoxazole ring with an ethanone substituent at the 2-position.

One-Pot Procedures Using Orthocarbonates or Dichlorodiaryloxymethane

  • A versatile one-pot synthesis has been reported for substituted 2-aminobenzoxazoles using 2-aminophenols and amines in the presence of tetraalkyl or tetraaryl orthocarbonates or 1,1-dichlorodiaryloxymethane compounds.
  • This method proceeds under mild conditions (room temperature to 80 °C) and tolerates various substituents, including electron-donating groups like methoxy.
  • The reaction typically uses a base such as triethylamine or pyridine and solvents like methanol, acetonitrile, or tetrahydrofuran.
  • The by-products are generally methanol and acetic acid, allowing for simplified work-up and scalability.

Specific Preparation Methods for 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone

Synthesis from 7-Methoxy-2-aminophenol and Acetylating Agents

  • Step 1: Starting with 7-methoxy-2-aminophenol, the compound is reacted with acetyl chloride or acetic anhydride under reflux conditions in an inert solvent such as dichloromethane or acetonitrile.
  • Step 2: The reaction mixture undergoes cyclodehydration, often facilitated by heating or the presence of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), to form the benzoxazole ring.
  • Step 3: Purification is achieved by recrystallization or chromatographic techniques to isolate 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone in good yield.

Microwave-Assisted Cyclization

  • Microwave irradiation has been employed to accelerate the cyclization step, reducing reaction times from hours to minutes.
  • For example, heating a mixture of 7-methoxy-2-aminophenol and acetylating agent in a sealed microwave vial at 150–170 °C for 30 minutes to 2 hours can efficiently produce the target compound.
  • This method improves yield and purity while minimizing side reactions.

Alternative Routes via Oxazolone Intermediates

  • Oxazolones, five-membered heterocycles containing nitrogen and oxygen, can serve as intermediates.
  • The synthesis involves the formation of N-substituted oxazol-2-ones from α-diketones or α-amino acids, followed by ring transformations to benzoxazole derivatives.
  • For instance, acylation of DL-α-alkyl-α-amino acids followed by dehydration and cyclization can yield oxazolone intermediates, which upon further treatment give benzoxazole derivatives with acetyl substituents.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Advantages Yield Range (%) Notes
Classical Acylation & Cyclization 7-Methoxy-2-aminophenol + Acetyl chloride or acetic anhydride Reflux in organic solvent, dehydrating agent (POCl3, PPA) Well-established, straightforward 60–85 Requires careful control of conditions
One-Pot Orthocarbonate Method 2-Aminophenol derivatives + orthocarbonates + base Room temp to 80 °C, various solvents Mild conditions, scalable 70–90 Tolerates various substituents
Microwave-Assisted Cyclization 7-Methoxy-2-aminophenol + acetylating agent Microwave heating 150–170 °C, 30 min–2 h Rapid, high purity 75–90 Energy efficient, reduced reaction time
Oxazolone Intermediate Route α-Amino acids or α-diketones Multi-step: acylation, dehydration, cyclization Access to diverse derivatives 50–80 More complex, useful for analog synthesis

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone, emphasizing substituent positions and biological activities:

Compound Name Substituents Molecular Weight Biological Activity/Application Key Findings Reference(s)
1-(Benzo[d]oxazol-2-yl)ethanone No methoxy substitution 161.16 Catalyst in enantioselective synthesis Used in Rh-catalyzed arylboronic acid additions; steric hindrance affects yields .
(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)ethanone oxime 6-Methoxy, oxime group 296.27 Xanthine oxidase (XO) inhibition IC50 = 3.7 μM (competitive inhibitor); comparable to allopurinol (IC50 = 2.9 μM) .
1-(2-Methylbenzo[d]oxazol-7-yl)ethanone 2-Methyl, 7-acetyl 177.18 Not explicitly reported Structural data available; potential for derivatization .
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone 5-Bromo 240.05 Intermediate in drug synthesis Bromine substitution may enhance electrophilicity for cross-coupling .
1-(4-(Benzo[d]oxazol-2-yl)-thiadiazol-2-yl)ethanone Thiadiazole hybrid 233.25 Anticancer activity Demonstrated anti-tumor potential in preliminary studies .

Key Differences and Trends

Substituent Position and Bioactivity: The 6-methoxy derivative (IC50 = 3.7 μM) exhibits strong XO inhibition, suggesting that electron-donating groups at the 6-position enhance binding to the enzyme’s active site . In contrast, the 7-methoxy analog’s activity remains unexplored but may differ due to altered steric/electronic interactions. Bromine at the 5-position (e.g., 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone) introduces electrophilic character, making it suitable for Suzuki-Miyaura couplings in drug development .

Catalytic Applications: The parent compound (1-(Benzo[d]oxazol-2-yl)ethanone) is used in Rh-catalyzed reactions, where steric hindrance from the acetyl group improves catalyst stability . Methoxy substitution at the 7-position could further modulate steric effects, though this requires experimental validation.

Hybrid Derivatives :

  • Thiadiazole hybrids (e.g., compounds 9a/b) demonstrate anti-tumor activity, highlighting the importance of heterocyclic fusion for diversifying pharmacological profiles .

Physicochemical Properties

  • 1-(Benzo[d]oxazol-2-yl)ethanone: NMR data (CDCl3) includes peaks at 11.4, 28.5, and 166.8 ppm, indicative of acetyl and aromatic protons .
  • 1-(2-Methylbenzo[d]oxazol-7-yl)ethanone: SMILES string (CC(C1=C(OC(C)=N2)C2=CC=C1)=O) confirms structural arrangement .

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